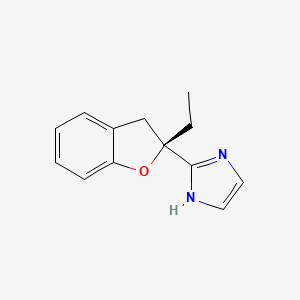
(R)-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole is a chiral compound that features a benzofuran ring fused with an imidazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving aldehydes and amines.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: Substitution reactions can occur at various positions on the benzofuran and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific diseases.
Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory or anti-cancer activities.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole: The enantiomer of the compound, which may exhibit different biological activities.
2-(2,3-Dihydrobenzofuran-2-yl)-1H-imidazole: Lacks the ethyl group, which may influence its reactivity and biological properties.
2-(2-Ethylbenzofuran-2-yl)-1H-imidazole: Similar structure but without the dihydro component, affecting its chemical behavior.
Uniqueness
The presence of the ethyl group and the specific chiral configuration ® make ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole unique. These features can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-1H-imidazole |
InChI |
InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15)/t13-/m1/s1 |
InChI Key |
JCWVNNMJXQJVNC-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@@]1(CC2=CC=CC=C2O1)C3=NC=CN3 |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
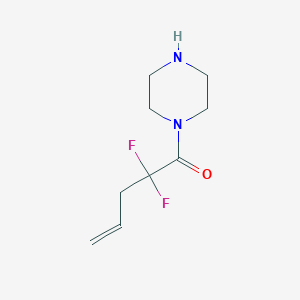
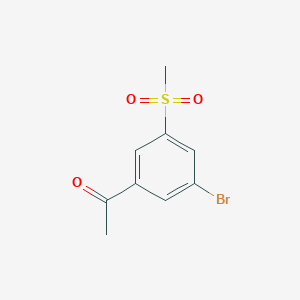
![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)



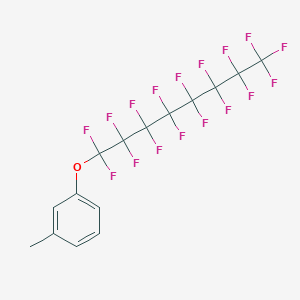
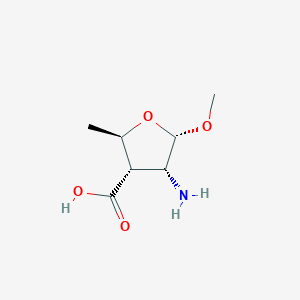
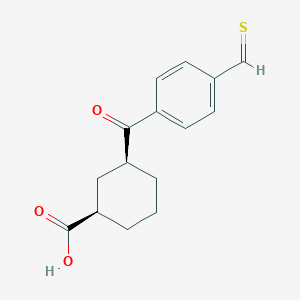

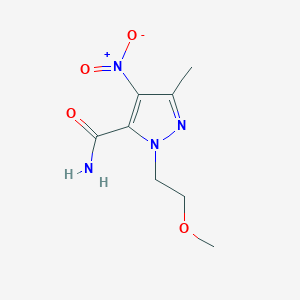

![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
